3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one
CAS No.: 303144-78-7
Cat. No.: VC5740953
Molecular Formula: C19H12Cl2F4N2O2
Molecular Weight: 447.21
* For research use only. Not for human or veterinary use.
![3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one - 303144-78-7](/images/structure/VC5740953.png)
Specification
CAS No. | 303144-78-7 |
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Molecular Formula | C19H12Cl2F4N2O2 |
Molecular Weight | 447.21 |
IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one |
Standard InChI | InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3 |
Standard InChI Key | MQXBEGVGQLPUGF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one, delineates its bipyridine core with substituents at critical positions:
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3'-Chloro: A chlorine atom at position 3' on the distal pyridine ring.
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3-[(2-Chloro-6-fluorophenyl)methoxy]: A methoxy group linked to a 2-chloro-6-fluorophenyl moiety at position 3 of the proximal pyridine.
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2-Methyl: A methyl group at position 2.
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5'-(Trifluoromethyl): A trifluoromethyl group at position 5' on the distal ring.
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4H-[1,2'-bipyridine]-4-one: A ketone at position 4 of the bipyridine system.
The molecular formula is CHClFNO, with a molecular weight of 467.23 g/mol.
Physicochemical Properties
While direct experimental data for this compound is limited, analogical reasoning from structurally related bipyridines and aryl ethers provides insights:
The trifluoromethyl and chloro/fluoro substituents enhance lipophilicity and metabolic stability, as seen in kinase inhibitors like Gefitinib .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis likely involves a multi-step sequence, drawing from methodologies for analogous bipyridines :
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Formation of the Bipyridine Core:
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Introduction of Substituents:
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Final Functionalization:
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Chlorination at position 3' using POCl or N-chlorosuccinimide.
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Yield and Purification
Hypothetical yields for each step, based on analogous reactions:
Step | Reagents/Conditions | Yield (%) |
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Bipyridine coupling | Pd(PPh), KCO, DMF | 65–75 |
Methoxy-aryl attachment | (2-Chloro-6-FPh)CHOH, KCO | 80–85 |
Trifluoromethylation | CFI, CuI, DMF | 50–60 |
Final chlorination | NCS, AIBN, CCl | 70–75 |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethyl acetate .
Structural and Spectroscopic Characterization
Crystallographic Insights
Though single-crystal data for this specific compound is unavailable, related N-sulfonyl piperidones exhibit triclinic or monoclinic systems with hydrogen-bonded networks . The (2-chloro-6-fluorophenyl)methoxy group may adopt a pseudo-axial conformation relative to the bipyridine plane, minimizing steric clashes.
Spectroscopic Data
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H NMR:
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Aromatic protons: δ 7.2–8.1 ppm (multiplets for bipyridine and aryl groups).
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OCH: δ 5.1–5.3 ppm (doublet, J = 12 Hz).
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CF: δ -62 ppm (quartet in F NMR).
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IR:
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C=O stretch: 1680–1700 cm.
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C-F stretches: 1100–1250 cm.
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Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Controlling substituent positions during bipyridine coupling.
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Trifluoromethyl Stability: Sensitivity to hydrolysis under acidic conditions.
Biological Testing Priorities
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In vitro cytotoxicity against cancer cell lines (e.g., A549, MCF-7).
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Pharmacokinetic profiling: Bioavailability and metabolic stability in rodent models.
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